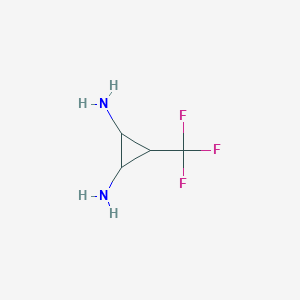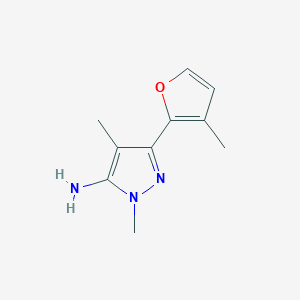
1,4-Dimethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a furan ring substituted at the 3-position and methyl groups at the 1 and 4 positions of the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be 1,4-dimethyl-3-(3-methylfuran-2-yl)-1,3-diketone.
Substitution Reactions: The furan ring is introduced through a substitution reaction where a suitable furan derivative reacts with the pyrazole intermediate.
Amine Introduction: The amine group at the 5-position can be introduced through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,4-Dimethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce various functional groups like halides or alkyl groups.
科学研究应用
1,4-Dimethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism by which 1,4-Dimethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins. The exact pathways would be elucidated through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a furan ring.
1,4-Dimethyl-3-(2-thienyl)-1H-pyrazol-5-amine: Contains a thiophene ring instead of a furan ring.
1,4-Dimethyl-3-(3-pyridyl)-1H-pyrazol-5-amine: Features a pyridine ring in place of the furan ring.
Uniqueness
1,4-Dimethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
2,4-dimethyl-5-(3-methylfuran-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-6-4-5-14-9(6)8-7(2)10(11)13(3)12-8/h4-5H,11H2,1-3H3 |
InChI 键 |
MNJQJBMXQHJOEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC=C1)C2=NN(C(=C2C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate](/img/structure/B13072602.png)
![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13072611.png)
![3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072626.png)
![2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072632.png)
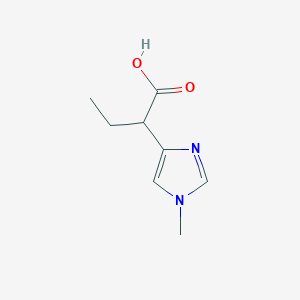
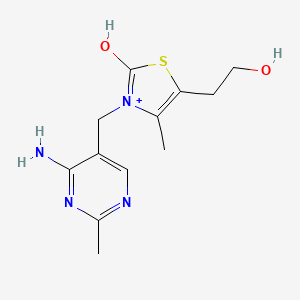
![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid](/img/structure/B13072650.png)
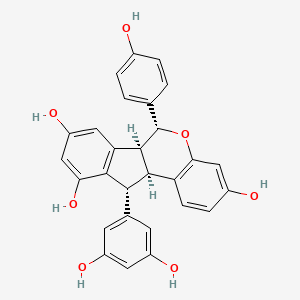
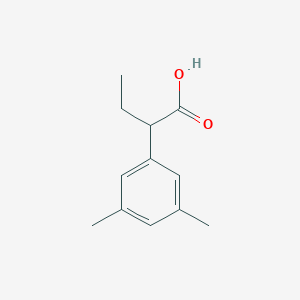
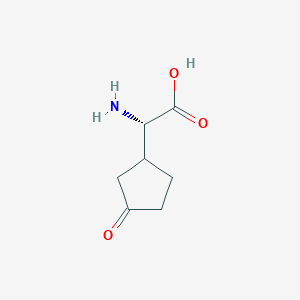
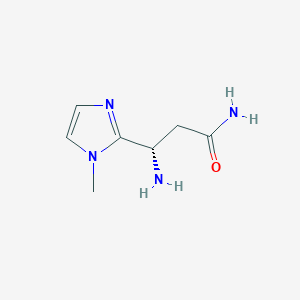

![{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B13072677.png)
